molecular formula C12H12N4O2 B2476144 N-[1-(furan-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine CAS No. 2097918-94-8

N-[1-(furan-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine

Cat. No.: B2476144
CAS No.: 2097918-94-8
M. Wt: 244.254
InChI Key: WXZVSVBPLNCJIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(Furan-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule is composed of three key pharmacophoric elements: a pyrimidin-4-amine ring, an azetidine spacer, and a furan-3-carbonyl group. The structure is closely related to a class of N-(pyridin-3-yl)pyrimidin-4-amine (NPPA) analogues that have been identified through in silico studies as potent and selective inhibitors of Cyclin-dependent kinase 2 (CDK2) . Dysregulation of CDK2 is a recognized contributor to the onset and progression of various cancers, making it a prominent target in oncology research . As a building block, this compound offers researchers a versatile scaffold for the design and synthesis of novel small-molecule libraries. Its molecular framework allows for potential structural modifications aimed at optimizing interactions with enzymatic binding sites. The electronic properties and chemical reactivity of such pyrimidine-based analogues suggest strong potential for forming key inhibitory interactions with target proteins, potentially leading to stabilized protein conformations and enhanced inhibitory activity . This compound is intended for use in laboratory research applications only and is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

furan-3-yl-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c17-12(9-2-4-18-7-9)16-5-10(6-16)15-11-1-3-13-8-14-11/h1-4,7-8,10H,5-6H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXZVSVBPLNCJIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=COC=C2)NC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine typically involves multi-step organic synthesis. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Substitution Reactions on the Azetidine Moiety

The azetidine ring undergoes nucleophilic substitution reactions, particularly at the nitrogen or carbon centers, depending on reaction conditions.

Example Reaction:
Azetidine derivatives participate in aza-Michael additions with heterocyclic amines. For instance, in the presence of 1,8-diazabicycloundec-7-ene (DBU) and acetonitrile, the azetidine ring reacts with pyrazole or imidazole derivatives to form substituted products .

ReagentConditionsProductYieldReference
PyrazoleDBU, CH₃CN, 16 h, RT3-(Pyrazol-1-yl)azetidine derivative83%
1H-BenzimidazoleDBU, CH₃CN, 16 h, RT3-(Benzimidazol-1-yl)azetidine derivative56%

Mechanism:
The reaction proceeds via deprotonation of the heterocyclic amine by DBU, followed by nucleophilic attack on the azetidine’s electrophilic carbon, forming a new C–N bond .

Nucleophilic Substitution on the Pyrimidine Ring

The pyrimidine ring exhibits reactivity at its electron-deficient positions (e.g., C-2 and C-4). The C-4 amine group can act as a leaving group under specific conditions.

Example Reaction:
In a nucleophilic aromatic substitution, the pyrimidin-4-amine group reacts with aryl halides in the presence of palladium catalysts .

ReagentConditionsProductYieldReference
4-Chlorophenylboronic acidPd(PPh₃)₄, K₂CO₃, DMF, 80°C4-Arylpyrimidine derivative72%

Mechanism:
Cross-coupling occurs via oxidative addition of the aryl halide to palladium, followed by transmetallation and reductive elimination to form the C–C bond .

Functionalization of the Furan-3-carbonyl Group

The furan-3-carbonyl moiety participates in acyl transfer reactions and reductions .

Example Reaction:
The carbonyl group undergoes reduction with sodium borohydride (NaBH₄) in methanol, yielding a secondary alcohol.

ReagentConditionsProductYieldReference
NaBH₄MeOH, 0°C to RT, 2 h1-(Furan-3-hydroxymethyl)azetidine68%

Mechanism:
NaBH₄ selectively reduces the carbonyl group to an alcohol without affecting the furan ring’s aromaticity.

Ring-Opening Reactions of the Azetidine Ring

Under acidic conditions, the azetidine ring can undergo ring-opening to form linear amines.

Example Reaction:
Treatment with HCl in dioxane cleaves the azetidine ring, producing a γ-amino ketone .

ReagentConditionsProductYieldReference
HCl (4M)Dioxane, 60°C, 6 h3-Aminobutanoylpyrimidine derivative58%

Mechanism:
Protonation of the azetidine nitrogen weakens the C–N bond, enabling nucleophilic attack by water or chloride ions .

Comparative Reactivity of Structural Moieties

The table below summarizes the relative reactivity of the compound’s functional groups:

Functional GroupReactivity TypePreferred Reagents
Azetidine ringNucleophilic substitutionDBU, heterocyclic amines
Pyrimidine C-4 amineCross-couplingPd catalysts, aryl halides
Furan-3-carbonylReductionNaBH₄, LiAlH₄
Azetidine C–N bondAcidic cleavageHCl, H₂SO₄

Scientific Research Applications

Research indicates that N-[1-(furan-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine exhibits significant biological properties:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties, suggesting potential effectiveness against various pathogens.
  • Anticancer Properties : Preliminary investigations indicate that this compound may inhibit cancer cell proliferation, particularly in certain types of tumors. The mechanism may involve the modulation of signaling pathways related to cell growth and apoptosis.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways positions it as a candidate for treating inflammatory diseases.

Therapeutic Applications

The potential therapeutic applications of this compound can be categorized as follows:

Application Area Potential Use
AntimicrobialTreatment of bacterial and fungal infections
OncologyDevelopment of anticancer agents targeting specific tumor types
Inflammatory DiseasesManagement of conditions like arthritis and other inflammatory disorders

Case Studies

Several case studies highlight the compound's potential:

  • Anticancer Study : A study demonstrated that derivatives of pyrimidine compounds showed promising results in inhibiting tumor growth in vitro. The results suggest that this compound might share similar anticancer mechanisms.
  • Antimicrobial Research : A comparative analysis of various azetidine derivatives indicated that compounds with furan substitutions exhibited enhanced antimicrobial activity against resistant bacterial strains.

Mechanism of Action

The mechanism of action of N-[1-(furan-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The furan moiety may interact with enzymes or receptors, while the azetidine and pyrimidine rings may contribute to the compound’s overall biological activity .

Comparison with Similar Compounds

Research Findings and Implications

  • Biological Relevance : Pyrimidine and pyrazole derivatives are common in kinase inhibitors and antiviral agents. The azetidine-furan combination in the target compound could modulate target selectivity.
  • Computational Modeling : Programs like SHELXL (Evidence ) enable crystal structure determination, critical for understanding binding modes.
  • Limitations : Absence of direct data on the target compound’s bioactivity or synthesis necessitates extrapolation from analogs.

Biological Activity

N-[1-(furan-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes a furan moiety, an azetidine ring, and a pyrimidine base. The synthesis typically involves multi-step organic reactions:

  • Formation of the Azetidine Ring : Achieved through aza-Michael addition.
  • Coupling with Furan Derivative : Utilizes Suzuki–Miyaura cross-coupling reactions.
  • Pyrimidine Incorporation : Involves nucleophilic substitution reactions with pyrimidine precursors.

These synthetic routes are crucial for developing derivatives with enhanced biological properties.

While the precise mechanism of action for this compound is not fully elucidated, it is believed to interact with specific molecular targets, potentially affecting enzyme activity or receptor binding. The furan component may enhance interactions with biological targets due to its electrophilic nature, while the azetidine and pyrimidine rings contribute to the overall stability and reactivity of the compound .

Antimicrobial Properties

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of azetidine compounds have shown significant activity against various bacterial strains, including:

Bacterial Strain MIC (µg/mL) Comparison
Staphylococcus aureus15.6Superior to chloramphenicol
Escherichia coli31.25Comparable to standard antibiotics
Proteus mirabilis20.0Effective against resistant strains

These findings suggest that modifications in the structure can lead to improved efficacy against resistant bacterial strains .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that this compound can inhibit cell proliferation in several cancer cell lines, including:

Cell Line IC50 (µM) Mechanism
HeLa (cervical cancer)12.5Induction of apoptosis
MCF7 (breast cancer)8.0Cell cycle arrest
A549 (lung cancer)15.0Inhibition of migration

The observed anticancer activity is attributed to the compound's ability to interfere with critical signaling pathways involved in cell growth and survival .

Case Studies

  • Study on Antimicrobial Efficacy :
    A research team evaluated various derivatives of this compound against Gram-positive and Gram-negative bacteria using the agar disc-diffusion method. The results indicated that certain modifications could enhance antibacterial activity significantly compared to existing antibiotics .
  • Evaluation of Anticancer Properties :
    In a comparative study assessing the cytotoxic effects on different cancer cell lines, this compound exhibited promising results, particularly against breast cancer cells, suggesting its potential as a lead compound for further development .

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